1-[(2-Fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-12-8-13(2)16(14(3)9-12)11-23-19(25)18(24)22(20(23)26)10-15-6-4-5-7-17(15)21/h4-9H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVFEAVXFTXSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C(=O)C(=O)N(C2=O)CC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-Fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione (CAS No. 303986-41-6) is a synthetic compound belonging to the imidazolidine family. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H19FN2O3
- Molar Mass : 354.37 g/mol
- Density : 1.312 g/cm³ (predicted)
- Boiling Point : 539.9 °C (predicted)
- pKa : -2.86 (predicted) .
Antinociceptive Activity
Research has indicated that imidazolidine derivatives exhibit significant antinociceptive effects. In a study evaluating various imidazolidine compounds, one derivative demonstrated a notable reduction in pain response in animal models. The mechanism was suggested to involve modulation of central nervous system pathways related to pain perception .
Cardiovascular Effects
Another study focused on the cardiovascular implications of imidazolidine derivatives, including the examined compound. The results showed that certain derivatives induced hypotension and bradycardia in rat models. This effect was attributed to the activation of muscarinic receptors and subsequent nitric oxide release, which plays a crucial role in vascular relaxation .
In Vivo Studies
In vivo studies involving the compound showed significant effects on blood pressure and heart rate. For instance:
- Hypotension : Doses ranging from 20 to 30 mg/kg resulted in a decrease in blood pressure by approximately 24% to 32%.
- Bradycardia : Similar doses led to a heart rate reduction of about 28% to 50% .
In Vitro Studies
In vitro experiments demonstrated that the compound could induce relaxation of vascular tissues pre-contracted with phenylephrine, suggesting its potential as a vasodilator:
- EC50 Value : The effective concentration for inducing relaxation was found to be , which was significantly altered upon endothelial removal or inhibition of nitric oxide synthase .
Case Study 1: Antinociceptive Effects
A study published in Molecules examined the analgesic properties of various imidazolidine derivatives. The compound was tested in hot plate assays and showed promising results in reducing pain sensitivity compared to control groups .
Case Study 2: Cardiovascular Implications
In another significant investigation, researchers assessed the cardiovascular effects of imidazolidine derivatives in a controlled laboratory setting. The findings indicated that compounds similar to the one discussed exhibited substantial hypotensive effects mediated through endothelial mechanisms .
Summary of Biological Activities
| Activity Type | Observed Effect | Mechanism/Notes |
|---|---|---|
| Antinociceptive | Significant pain reduction | Central nervous system modulation |
| Cardiovascular | Hypotension and bradycardia | Endothelial muscarinic receptor activation; NO release |
| Vascular Relaxation | Induced relaxation of pre-contracted vessels | EC50 = |
Scientific Research Applications
Based on the search results, information is available regarding the properties, synthesis, and potential applications of related compounds, but there is no direct information about the applications of “1-[(2-Fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione”. The search results provide information on related compounds and their applications in scientific research:
- As an inhibitor of bacterial virulence: A study synthesized novel imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives and evaluated them as inhibitors of bacterial virulence . Imidazolidine-2,4-diones showed complete inhibition of the protease enzyme and almost completely inhibited the production of hemolysin .
- Antifungal Activity: Some pyrazole-4-carboxamides have been tested against phytopathogenic fungi and displayed moderate to excellent activities .
- Hypotensive agent: One study showed that an imidazolidinic compound induced marked hypotension and bradycardia, possibly due to a decrease in peripheral resistances . This compound's relaxant effect may involve endothelial muscarinic receptor activation and consequent NO release .
- Intermediate in synthesis: 1-[(2-Chloro-4-fluorophenyl)methoxy]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione is a complex organic compound with potential applications in various scientific fields. It can be used as a building block in the synthesis of more complex molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
